1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine
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Overview
Description
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring system . Another method involves the cyclization of appropriate precursors under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another indole derivative with similar structural features.
1-Methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole: A methylated version of the compound with distinct properties.
Uniqueness
1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine is unique due to its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-7-amine |
InChI |
InChI=1S/C11H13N3/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6,12H2 |
InChI Key |
YHAKURSQHHGSPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)N |
Origin of Product |
United States |
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